Presqualene alcohol
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Overview
Description
Presqualene alcohol is a natural product found in Salvia divinorum with data available.
Scientific Research Applications
1. Squalene Biosynthesis Mechanism
Presqualene alcohol plays a crucial role in the biosynthesis of squalene, a vital precursor in cholesterol synthesis. Studies have isolated and characterized an intermediate between farnesyl pyrophosphate and squalene, known as presqualene pyrophosphate. This intermediate's chemical reduction yields this compound, contributing to understanding the squalene biosynthesis mechanism (Epstein & Rilling, 2003).
2. Rearrangement to Squalene
Research on recombinant squalene synthase has shed light on the rearrangement of presqualene diphosphate to squalene. This process is crucial in cholesterol biosynthesis, and this compound emerges as a key intermediate. The study provides evidence for a cyclopropylcarbinyl-cyclopropylcarbinyl rearrangement in squalene biosynthesis (Blagg et al., 2002).
3. Enhancement of Prenyl Alcohol Production
This compound has been implicated in the enhancement of prenyl alcohol production. Research focusing on squalene synthase-deficient mutant Saccharomyces cerevisiae indicates that certain oils and detergents can significantly enhance the extracellular production of prenyl alcohols, including this compound (Muramatsu et al., 2008).
4. Presqualene Diphosphate Phosphatase Characterization
The characterization of a phosphatase that converts presqualene diphosphate to presqualene monophosphate has been a subject of study. This discovery is pivotal in understanding the roles of these compounds in cellular processes, particularly in human neutrophils (Fukunaga et al., 2006).
Properties
CAS No. |
31908-49-3 |
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Molecular Formula |
C30H50O |
Molecular Weight |
426.7 g/mol |
IUPAC Name |
[(1R,2R,3R)-2-[(3E)-4,8-dimethylnona-3,7-dienyl]-2-methyl-3-[(1E,5E)-2,6,10-trimethylundeca-1,5,9-trienyl]cyclopropyl]methanol |
InChI |
InChI=1S/C30H50O/c1-23(2)13-9-15-25(5)17-11-18-27(7)21-28-29(22-31)30(28,8)20-12-19-26(6)16-10-14-24(3)4/h13-14,17,19,21,28-29,31H,9-12,15-16,18,20,22H2,1-8H3/b25-17+,26-19+,27-21+/t28-,29-,30-/m1/s1 |
InChI Key |
XLTBFLSFXLLDAZ-VVFNRDJMSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/[C@@H]1[C@H]([C@]1(C)CC/C=C(\C)/CCC=C(C)C)CO)/C)/C)C |
SMILES |
CC(=CCCC(=CCCC(=CC1C(C1(C)CCC=C(C)CCC=C(C)C)CO)C)C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CC1C(C1(C)CCC=C(C)CCC=C(C)C)CO)C)C)C |
Synonyms |
presqualene alcohol |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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